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Introduction: Yersiniabactin (Ybt) is a siderophore with a high affinity for ferric iron, produced
by pathogenic bacteria such as Yersinia pestis, Yersinia pseudotuberculosis, and certain strains
of Escherichia coli and Klebsiella pneumoniae.[1][2] By sequestering iron from host proteins,
Ybt plays a critical role in bacterial survival and is a key virulence factor, making its biosynthetic
pathway an attractive target for novel therapeutic strategies.[1][2]

The biosynthesis of Ybt is a complex process involving a hybrid non-ribosomal peptide
synthetase (NRPS) and polyketide synthase (PKS) system.[2][3][4] Two essential enzymes in
the initial steps of this pathway are YbtS and YbtE. YbtS is a salicylate synthase that converts
chorismate into salicylate, the foundational molecule for Ybt assembly.[1][2][5] Subsequently,
YbtE, a salicylate adenylating enzyme, activates salicylate by adenylation and transfers it to the
NRPS/PKS machinery, specifically to the High-Molecular-Weight Protein 2 (HMWP2).[1][2][3][4]

[5]

Targeted deletion of the ybtS and ybtE genes is a fundamental approach to understanding their
specific roles in yersiniabactin synthesis, bacterial iron acquisition, and overall pathogenicity.
This document provides detailed protocols for creating ybtS and ybtE mutants using two
common and effective methods: suicide vector-based allelic exchange and Lambda Red-
mediated recombination.

Yersiniabactin Biosynthetic Pathway
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The following diagram illustrates the initial steps of the yersiniabactin synthesis pathway,
highlighting the critical functions of YbtS and YbtE.

Chorismate Synthesis +

________________ . Adenylation
: Salicylate (Activation)

YbtS
(Salicylate Synthase) > vl Transfer > HMWP2 Downstream
- Sa“Cyl AP (NRPS) Wati/ ATl
YbtE
(Adenylating Enzyme)

Click to download full resolution via product page

Caption: Initial steps of Yersiniabactin (Ybt) biosynthesis catalyzed by YbtS and YbtE.

General Workflow for Mutant Construction

The overall process for generating and verifying gene deletions is outlined below. This workflow
is applicable to both allelic exchange and Lambda Red recombination methods, with variations
in the specific steps for generating the mutant allele and introducing it into the host.
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Caption: General workflow for creating and verifying gene deletion mutants.
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Data Presentation: Expected Phenotypes of Mutants

Mutations in ybtS or ybtE result in a defective Ybt biosynthesis pathway, leading to predictable
phenotypes. Strains with these mutations are unable to produce the siderophore and
consequently exhibit impaired growth in iron-depleted environments.[6][7][8]

. Growth on .
Yersiniabac Cross- Expression
Gene . Iron- .
tin . feeding by of other Ybt Reference
Mutant ) Deficient . .
Production ] Ybt+ Strain Proteins
Media
Abolished or Growth Wild-type
AybtS No growth [41[9]
aberrant restored levels
) Growth Greatly
AybtE Abolished No growth [31[41[6]
restored reduced

Note: The effect on the expression of other Ybt proteins can vary. In some cases, a lack of Ybt
production leads to reduced transcription of the entire operon due to regulatory feedback loops.
[3][10]

Experimental Protocols

Two primary methods for generating targeted gene deletions are detailed below.

Protocol 1: Allelic Exchange using a Sucrose-Suicide
Vector

This method relies on a suicide vector that cannot replicate in the target bacterium and carries
a counter-selectable marker, such as sacB. The sacB gene product, levansucrase, converts
sucrose into a toxic substance in Gram-negative bacteria, allowing for the selection of cells that
have lost the vector.[11][12]

Principle: A two-step homologous recombination process is used. First, a single-crossover
event integrates the entire suicide plasmid carrying the deletion allele into the chromosome.
Second, a counter-selection step on sucrose-containing medium selects for a second
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crossover event that excises the plasmid, leaving behind either the wild-type or the desired
mutant allele.

Materials:

» Bacterial Strains:
o Target strain (Yersinia pestis, K. pneumoniae, etc.)
o E. coli donor strain for conjugation (e.g., S17-1Apir, SM10Apir)
o E. coli cloning strain (e.g., DH5aApir)

e Plasmids: Suicide vector (e.g., pPKNG101, pDM4, pRE112) containing the sacB gene.[11][13]
[14]

e Media and Reagents:
o LB Broth and Agar
o Selective antibiotics (for target strain, E. coli strain, and plasmid)
o Sucrose (for counter-selection)
o Reagents for PCR and molecular cloning
Methodology:

o Construct the Deletion Allele in the Suicide Vector: a. Primer Design: Design two primer
pairs. The first pair amplifies an ~800 bp region immediately upstream of the ybtS (or ybtE)
start codon. The second pair amplifies an ~800 bp region immediately downstream of the
stop codon. Introduce restriction sites to the outer primers for cloning into the suicide vector.
b. Amplification: Perform PCR to amplify the upstream (‘Up’) and downstream (‘Down’)
fragments from the wild-type genomic DNA. c. Cloning: Digest the 'Up' and 'Down' fragments
and the suicide vector with the appropriate restriction enzymes. Ligate the two fragments into
the vector simultaneously (three-way ligation) to create the final construct containing the
flanking regions of the target gene but not the gene itself. d. Transformation: Transform the
ligation product into an appropriate E. coli cloning strain and verify the plasmid sequence.
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Conjugation: a. Transform the verified suicide plasmid into a conjugative E. coli donor strain.
b. Grow overnight cultures of the E. coli donor strain (with appropriate antibiotic) and the
recipient Yersinia/Klebsiella strain. c. Mix the donor and recipient cultures, spot them onto an
LB agar plate, and incubate for 6-8 hours to allow conjugation.

Selection of Single Crossovers (Integrants): a. Resuspend the conjugation mix in saline. b.
Plate serial dilutions onto agar plates containing an antibiotic to select against the E. coli
donor and an antibiotic to select for the suicide vector's resistance marker. This selects for
recipient cells where the plasmid has integrated into the chromosome. c. Incubate until
colonies appear and purify a few colonies on the same selective medium.

Selection of Double Crossovers (Resolution): a. Inoculate single-crossover colonies into non-
selective LB broth and grow overnight to allow for the second recombination event. b. Plate
serial dilutions of the overnight culture onto LB agar plates containing 5-10% sucrose.
Incubate at the appropriate temperature. Only cells that have lost the sacB-containing
plasmid backbone will grow.[12]

Screening and Verification: a. Confirm Plasmid Loss: Patch individual sucrose-resistant
colonies onto two plates: one with sucrose and one with the antibiotic for the suicide vector.
Colonies that grow on sucrose but not on the antibiotic plate have lost the plasmid and are
potential mutants. b. PCR Verification: Perform colony PCR on the potential mutants. Use a
primer pair that anneals outside the amplified flanking regions. The PCR product from the
mutant will be smaller than the product from the wild-type. A second PCR with primers
internal to the deleted gene should yield no product in the mutant. c. Sequence Confirmation:
Sequence the PCR product from the mutant to confirm the scarless, in-frame deletion.

Protocol 2: Lambda Red Recombinase-Mediated
Deletion

This "recombineering” technique uses the bacteriophage A Red proteins (Exo, Beta, and Gam)
to mediate efficient homologous recombination of a linear PCR product directly with the
bacterial chromosome.[15]

Principle: A linear DNA cassette, typically containing an antibiotic resistance gene flanked by
Flp-recombinase targets (FRT) sites, is amplified by PCR. The primers used add 50-60 bp
homology arms that match the sequences immediately upstream and downstream of the target
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gene (ybtS or ybtE). This cassette is then electroporated into the target strain expressing the A
Red recombinase enzymes, which facilitate the replacement of the native gene with the
resistance cassette.

Materials:

o Bacterial Strains: Target strain carrying a temperature-sensitive plasmid expressing the A
Red genes (e.g., pKD46).

e Plasmids: Template plasmid for the resistance cassette (e.g., pKD4 for kanamycin
resistance, pKD3 for chloramphenicol resistance).

» Media and Reagents:

o LB Broth and Agar

o Selective antibiotics

o L-arabinose (for inducing Red gene expression)

o Reagents for PCR and electroporation (cuvettes, electroporator)
Methodology:

o Preparation of the Linear Deletion Cassette: a. Primer Design: Design ~80-nucleotide long
primers. The 3' end (~20 nt) will be homologous to the template plasmid (e.g., pKD4) to
amplify the resistance cassette. The 5' end (~60 nt) will be homologous to the region directly
upstream of the ybtS (or ybtE) start codon (forward primer) or downstream of the stop codon
(reverse primer).[16][17] b. PCR Amplification: Use the designed primers and the template
plasmid to amplify the linear DNA cassette. c. Purification: Purify the PCR product using a
standard kit. Treat the product with Dpnl enzyme to digest the methylated template plasmid
DNA.

e Preparation of Electrocompetent Cells: a. Grow the target strain harboring the A Red
expression plasmid at 30°C (permissive temperature for the plasmid) in SOB medium with
the appropriate antibiotic. b. When the culture reaches an OD600 of ~0.4-0.6, add L-
arabinose to induce the expression of the Red recombinase genes and incubate for another
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hour.[17] c. Prepare electrocompetent cells by repeatedly pelleting the cells and washing
them with ice-cold sterile water or 10% glycerol.

o Electroporation and Recombination: a. Add 100-500 ng of the purified linear DNA cassette to
50 uL of the electrocompetent cells. b. Electroporate the mixture using standard parameters
(e.g., 1.8 kV, 25 pyF, 200 Q). c. Immediately add 1 mL of SOC medium and allow the cells to
recover at 37°C for 1-2 hours (this shifts to the non-permissive temperature to cure the A Red
plasmid).

o Selection and Verification: a. Plate the recovered cells onto LB agar containing the antibiotic
corresponding to the resistance cassette. Incubate at 37°C. b. PCR Verification: Screen
colonies by PCR. Use a primer that anneals upstream of the gene insertion site and a primer
internal to the resistance cassette. Check for the absence of the target gene with internal
primers for ybtS or ybtE. c. Sequence Confirmation: Sequence the amplified junction
fragments to confirm correct integration.

» (Optional) Removal of the Resistance Cassette: a. If the cassette is flanked by FRT sites, it
can be removed to create an unmarked mutant. b. Introduce a second plasmid expressing
the FLP recombinase (e.g., pCP20), which is also temperature-sensitive. c. Select for the
plasmid at 30°C, then cure it by growing at 42°C. The FLP recombinase will excise the
resistance cassette, leaving a small "scar" sequence. d. Verify the removal of the cassette by
PCR and loss of the associated antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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